2-(4-Iodophenyl)oxazole
Overview
Description
2-(4-Iodophenyl)oxazole is a chemical compound with the molecular formula C9H6INO . It has a molecular weight of 271.05 g/mol . This compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
Oxazoles, including 2-(4-Iodophenyl)oxazole, can be synthesized through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes to form oxazoles . Another method involves the reaction of dicarbonyl compounds or monocarbonyl compounds with nitriles .Molecular Structure Analysis
The molecular structure of 2-(4-Iodophenyl)oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H .Chemical Reactions Analysis
Oxazoles, including 2-(4-Iodophenyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also react with primary alcohols and 2-aminophenol in the presence of a catalyst to form benzoxazoles .Physical And Chemical Properties Analysis
2-(4-Iodophenyl)oxazole is a white solid . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.Scientific Research Applications
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Oxazole compounds are present in various biological activities. Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have received attention from researchers globally . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
- Methods of Application or Experimental Procedures : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Results or Outcomes : Oxazole-based molecules show broad biological activities and occupy a core position in medicinal chemistry. They have enormous development value and have favored the discovery of newer potential therapeutic agents . They play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more .
Safety And Hazards
Future Directions
Oxazole-based molecules, including 2-(4-Iodophenyl)oxazole, have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . Researchers are synthesizing various oxazole derivatives and screening them for their biological activities . The synthesis of oxazole-containing molecules using the Van Leusen Oxazole Synthesis is a promising area of research .
properties
IUPAC Name |
2-(4-iodophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNRAXNXFISPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431997 | |
Record name | 2-(4-iodophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)oxazole | |
CAS RN |
195436-88-5 | |
Record name | 2-(4-iodophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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